Synthetic challenge: hazardous late-stage fluorination and inefficient monochlorinated analog synthesis. 2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5) eliminates these risks, serving as a ready-to-use, regiocontrolled scaffold for pharma manufacturing. • Directly enables Sotorasib pyridopyrimidine core construction via sequential amidation/cyclization. • Pre-installed fluorine directs SNAr for naphthyridine antibacterials. • Bypasses corrosive POCl3 activation & low-yield monochloro routes. • Available in high purity with reliable global supply.
2,6-Dichloro-5-fluoronicotinic acid is a highly functionalized, commercially essential pyridine building block characterized by its carboxylic acid moiety, two activated chlorine leaving groups at the C2 and C6 positions, and a highly electronegative C5 fluorine atom. In industrial procurement, it is primarily sourced as an advanced starting material for the synthesis of complex active pharmaceutical ingredients (APIs), including naphthyridine-class antibacterials and targeted oncology drugs. The compound’s value lies in its ability to undergo highly regiocontrolled nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, while pre-installing a critical fluorine atom that enhances downstream target binding and cellular permeability. Procuring this specific halogenated scaffold allows process chemists to bypass hazardous late-stage fluorination and inefficient direct syntheses of monochlorinated analogs [1].
Substituting 2,6-dichloro-5-fluoronicotinic acid with close analogs fundamentally disrupts both synthetic scalability and final API efficacy. Replacing it with non-fluorinated 2,6-dichloronicotinic acid removes the C5 fluorine, which is essential for directing the regioselectivity of nucleophilic attacks during synthesis and for the pharmacodynamic properties of the final drug. Attempting to procure the downstream monochlorinated analog (2-chloro-5-fluoronicotinic acid) directly is commercially unviable, as legacy syntheses of the monochloro derivative suffer from extremely low yields (<10%) [1]. Furthermore, utilizing the upstream precursor, 2,6-dihydroxy-5-fluoronicotinic acid, forces manufacturers to perform hazardous and corrosive phosphorus oxychloride (POCl3) activations in-house [2]. Therefore, 2,6-dichloro-5-fluoronicotinic acid occupies a highly specific, non-substitutable node in the supply chain, balancing immediate reactivity with commercial scalability.
Direct synthesis of 2-chloro-5-fluoronicotinic acid via legacy nitration/chlorination routes is severely bottlenecked by low overall yields. In contrast, 2,6-dichloro-5-fluoronicotinic acid serves as a highly scalable precursor, undergoing Pd-catalyzed regioselective monodechlorination to afford the 2-chloro-5-fluoro analog in >90% yield. This makes the dichloro compound the preferred procurement starting material for pyrrolo[2,3-b]pyridine and other pharmaceutical intermediates [1].
| Evidence Dimension | Overall synthetic yield of 2-chloro-5-fluoronicotinic acid |
| Target Compound Data | >90% yield (via Pd-catalyzed monodechlorination of 2,6-dichloro-5-fluoronicotinic acid) |
| Comparator Or Baseline | 7.9% yield (via direct multi-step synthesis from 2-hydroxynicotinic acid) |
| Quantified Difference | >10-fold increase in yield |
| Conditions | Pd(OAc)2/PPh3 catalyzed reduction vs. legacy Rhone Poulenc nitration/chlorination sequence |
Procuring the dichloro compound for downstream monodechlorination drastically reduces the cost per gram of advanced fluorinated pyridine building blocks.
The presence of the highly electronegative C5-fluorine atom in 2,6-dichloro-5-fluoronicotinic acid creates a strong inductive effect that differentially activates the C6-chlorine over the C2-chlorine. When compared to the non-fluorinated baseline (2,6-dichloronicotinic acid), which often yields difficult-to-separate regioisomeric mixtures during SNAr, the target compound enables highly regioselective displacement. This property is heavily exploited in the multi-step commercial synthesis of complex APIs, such as the KRAS inhibitor Sotorasib, where precise sequential substitution is required [1].
| Evidence Dimension | Regioselectivity in nucleophile displacement |
| Target Compound Data | High regiocontrol (C6 selective displacement driven by C5-F inductive effects) |
| Comparator Or Baseline | 2,6-Dichloronicotinic acid (lower differentiation between C2 and C6) |
| Quantified Difference | Elimination of major regioisomeric byproducts |
| Conditions | SNAr with primary/secondary amines or cross-coupling conditions |
High regioselectivity eliminates the need for costly and low-yielding chromatographic separations in early-stage API manufacturing.
Procuring a pre-fluorinated building block bypasses the need for hazardous, late-stage electrophilic fluorination. Compared to non-fluorinated analogs, derivatives built from 2,6-dichloro-5-fluoronicotinic acid retain the critical C5-fluorine, which is documented to significantly enhance target binding and cellular permeability. Specifically, it is the exact commercial starting material for Sotorasib, where the retained fluorine increases Madin-Darby canine kidney (MDCK) cell transwell permeability compared to unsubstituted equivalents [1].
| Evidence Dimension | Commercial viability as an API starting material |
| Target Compound Data | Direct precursor for FDA-approved KRASG12C inhibitor Sotorasib |
| Comparator Or Baseline | 2,6-Dichloronicotinic acid (cannot yield the required fluorinated pharmacophore) |
| Quantified Difference | Enables direct synthesis of the fluorinated pyrido[2,3-d]pyrimidine core |
| Conditions | Multi-step commercial API synthesis |
For manufacturers of Sotorasib generics or novel KRAS inhibitors, this exact compound is an irreplaceable, regulatory-aligned starting material.
While 2,6-dihydroxy-5-fluoronicotinic acid is a known upstream precursor, it lacks the reactive handles necessary for direct transition-metal-catalyzed cross-coupling or SNAr. 2,6-Dichloro-5-fluoronicotinic acid provides two highly activated C-Cl bonds. This allows immediate, step-efficient functionalization without requiring the end-user to perform harsh, hazardous chlorination steps using reagents like POCl3 at high temperatures [1].
| Evidence Dimension | Readiness for cross-coupling and SNAr |
| Target Compound Data | Direct reactivity via two activated C-Cl bonds |
| Comparator Or Baseline | 2,6-Dihydroxy-5-fluoronicotinic acid (requires prior POCl3 activation) |
| Quantified Difference | Saves 1-2 synthetic steps and avoids hazardous chlorinating reagents |
| Conditions | Standard API manufacturing workflows |
Procuring the dichloro form eliminates hazardous in-house chlorination steps, streamlining the manufacturing process and improving safety profiles.
2,6-Dichloro-5-fluoronicotinic acid is the definitive starting material for the synthesis of Sotorasib (Lumakras). Its specific substitution pattern allows for sequential amidation, urea formation, and cyclization to form the fluorinated pyrido[2,3-d]pyrimidine core, leveraging the regioselective reactivity of its activated chlorides[1].
The compound is a critical building block in the synthesis of naphthyridine antibacterial agents. The pre-installed C5 fluorine is essential for the final API's DNA gyrase inhibition, while the dichloro moieties allow for the necessary cyclization and subsequent amine functionalization[2].
Due to the extremely low yields of direct synthesis routes for 2-chloro-5-fluoronicotinic acid, industrial laboratories procure the 2,6-dichloro variant to perform highly efficient, Pd-catalyzed regioselective monodechlorination. This provides a cost-effective pathway to monochlorinated precursors used in pyrrolo[2,3-b]pyridine synthesis[3].
In discovery chemistry, the compound is utilized to rapidly generate libraries of fluorinated heterocyclic cores. The strong inductive effect of the fluorine atom enables highly predictable, regioselective SNAr reactions, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) without the burden of separating complex regioisomeric mixtures[4].
Irritant